molecular formula C8H13BrN4O B13303466 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N,N-dimethylpropanamide

Cat. No.: B13303466
M. Wt: 261.12 g/mol
InChI Key: HRLCDZGDSRFEPO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amination: The brominated pyrazole is subjected to nucleophilic substitution with an amine to introduce the amino group.

    Amidation: Finally, the compound is reacted with N,N-dimethylpropanamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrogen-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-benzylacetamide
  • 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C8H13BrN4O/c1-5(8(14)12(2)3)13-4-6(9)7(10)11-13/h4-5H,1-3H3,(H2,10,11)

InChI Key

HRLCDZGDSRFEPO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N1C=C(C(=N1)N)Br

Origin of Product

United States

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